(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate)
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Overview
Description
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) is a chemical compound with the empirical formula C9H24B2F8NP and a molecular weight of 350.88 g/mol . It is a solid compound that is used as a ligand in various coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
Preparation Methods
The synthesis of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) typically involves the reaction of diisopropylphosphine with 3-bromopropylamine, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) undergoes various types of chemical reactions, primarily serving as a ligand in coupling reactions . These reactions include:
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively studied.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a ligand.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide . Major products formed from these reactions depend on the specific substrates used but generally include various substituted aromatic and aliphatic compounds .
Scientific Research Applications
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) involves its role as a ligand in catalytic cycles. It coordinates with metal catalysts, such as palladium or nickel, to form active catalytic species that facilitate the coupling reactions . The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic cycle .
Comparison with Similar Compounds
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) can be compared with other similar compounds, such as:
Triphenylphosphine: Another commonly used ligand in coupling reactions, but with different steric and electronic properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: A bulkier ligand that provides different reactivity and selectivity in coupling reactions.
Di-tert-butylphosphine: A ligand with different steric hindrance and electronic effects compared to (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate).
The uniqueness of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) lies in its specific structure, which provides a balance of steric and electronic properties that make it suitable for a wide range of coupling reactions .
Properties
Molecular Formula |
C9H24B2F8NP |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
3-di(propan-2-yl)phosphaniumylpropylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C9H22NP.2BF4/c1-8(2)11(9(3)4)7-5-6-10;2*2-1(3,4)5/h8-9H,5-7,10H2,1-4H3;;/q;2*-1/p+2 |
InChI Key |
XOFTUYXVVIJLRD-UHFFFAOYSA-P |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CCC[NH3+])C(C)C |
Origin of Product |
United States |
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